5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid
Overview
Description
5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid is an organic compound . It is a derivative of thiophene, a five-membered ring compound with one sulfur atom . The compound has a molecular weight of 270.26 .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H8F2O3S/c13-12(14)17-8-3-1-7(2-4-8)9-5-6-10(18-9)11(15)16/h1-6,12H,(H,15,16)
. This indicates the molecular structure of the compound.
Scientific Research Applications
Novel Butenamides Synthesis
- Researchers have developed novel immunosuppressive butenamides using derivatives of thiophene carboxylic acids, indicating potential in immunosuppression applications (Axton et al., 1992).
Heterocyclic Compound Synthesis
- Thiophene-containing compounds, including derivatives of thiophene carboxylic acid, have been synthesized for their potential anticancer, antibacterial, antiviral, and antioxidant activities (Mabkhot et al., 2017).
Anti-Tubercular Activity
- Derivatives of thiophene carboxylic acid have been evaluated for anti-tubercular activity, showing potential as anti-TB drugs (Lu et al., 2011).
Liquid Crystal Research
- A study reported the synthesis of a thiophene-based chiral liquid crystalline ester for potential use in liquid crystal applications (Matharu et al., 2000).
Coordination Polymer Research
- Research on coordination polymers incorporated thiophene dicarboxylic acids, exploring their structural diversity and potential applications in material science (Chen et al., 1999).
Synthesis of Benzothiophenes
- Thiophene carboxylate has been utilized in the synthesis of polysubstituted benzothiophenes, highlighting its role in the preparation of compounds with functional properties (Yang et al., 2002).
Mesogenic Behaviour Study
- A family of thiophene-based mesogens was synthesized, demonstrating the use of thiophene carboxylates in low molar mass liquid crystals research (Gipson et al., 2009).
properties
IUPAC Name |
5-[4-(difluoromethoxy)phenyl]thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O3S/c13-12(14)17-8-3-1-7(2-4-8)9-5-6-10(18-9)11(15)16/h1-6,12H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEIKDXXXDUHSIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C(=O)O)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[4-(Difluoromethoxy)phenyl]thiophene-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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